molecular formula C9H11N3 B15172310 6-(3-Aminopropyl)picolinonitrile

6-(3-Aminopropyl)picolinonitrile

Cat. No.: B15172310
M. Wt: 161.20 g/mol
InChI Key: JIFWGZYCPDTZBE-UHFFFAOYSA-N
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Description

6-(3-Aminopropyl)picolinonitrile is an organic compound with the molecular formula C9H11N3 It is a derivative of picolinonitrile, featuring an aminopropyl group attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-(3-Aminopropyl)picolinonitrile involves the reaction of 6-bromopicolinonitrile with 3-aminopropylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or ethanol.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Aminopropyl)picolinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropyl)picolinonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modifying the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile:

    3-Pyridinecarbonitrile: Another derivative of picolinonitrile with different substitution patterns.

    4-Pyridinecarbonitrile: Similar to 2-pyridinecarbonitrile but with the nitrile group at the fourth position.

Uniqueness

6-(3-Aminopropyl)picolinonitrile is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-(3-aminopropyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c10-6-2-5-8-3-1-4-9(7-11)12-8/h1,3-4H,2,5-6,10H2

InChI Key

JIFWGZYCPDTZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CCCN

Origin of Product

United States

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